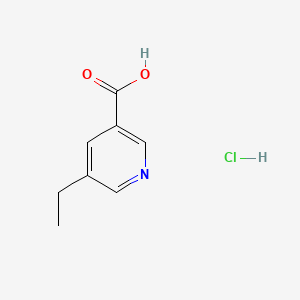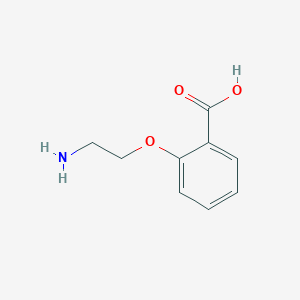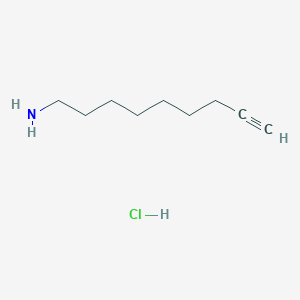
4-Ethyl-2,5-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H7F2N. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-temperature fluorination reactions using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at temperatures ranging from 450 to 500°C .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Substitution Reactions: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in dimethylformamide (DMF) at room temperature.
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield various fluorinated pyridine derivatives .
Scientific Research Applications
4-Ethyl-2,5-difluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-difluoropyridine involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. This can lead to various biological effects, depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoropyridine: Lacks the ethyl group, making it less hydrophobic.
4-Chloro-2,5-difluoropyridine: Contains a chlorine atom instead of an ethyl group, resulting in different reactivity.
3,5-Difluoropyridine: Fluorine atoms are positioned differently on the pyridine ring.
Uniqueness
4-Ethyl-2,5-difluoropyridine is unique due to the presence of both ethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
4-ethyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H7F2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
SMKRIJCTVRAUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)





![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)


![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)


![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
